molecular formula C14H18N2O B13223267 4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile

4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile

Katalognummer: B13223267
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: JAVCPILWCJBQPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile is an organic compound characterized by a cyclobutyl ring substituted with an amino group and a hydroxymethyl group, attached to a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile typically involves multi-step organic reactions. One common approach is the intramolecular amination of nonclassical cyclopropylmethyl cation, which can be achieved using bis(trichloroacetimidoyloxymethyl)cyclopropanes as precursors . The reaction conditions often involve the use of Lewis acid catalysts or thermal ionization to facilitate the formation of cyclobutyl or cyclopropylmethyl carbenium ions, which then undergo intramolecular amination to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile is unique due to the presence of both the cyclobutyl ring and the benzonitrile moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C14H18N2O

Molekulargewicht

230.31 g/mol

IUPAC-Name

4-[2-amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl]benzonitrile

InChI

InChI=1S/C14H18N2O/c15-8-11-2-4-12(5-3-11)13(9-16)14(10-17)6-1-7-14/h2-5,13,17H,1,6-7,9-10,16H2

InChI-Schlüssel

JAVCPILWCJBQPB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(CO)C(CN)C2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.